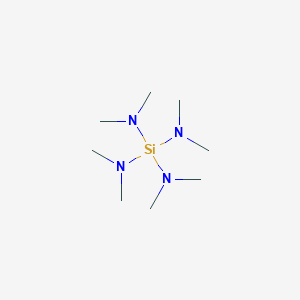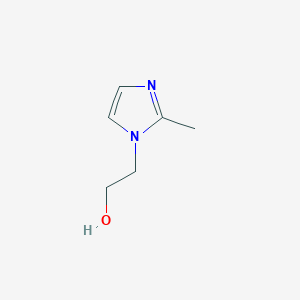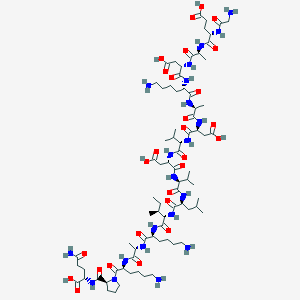
Methyl (2,4,5-trichlorophenoxy)acetate
Übersicht
Beschreibung
“Methyl (2,4,5-trichlorophenoxy)acetate” is a chemical compound with the molecular formula C9H7Cl3O3 . It is also known by other names such as “2,4,5-T methyl ester” and "2,4,5-Trichlorophenoxyacetic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl (2,4,5-trichlorophenoxy)acetate” consists of nine carbon atoms, seven hydrogen atoms, three chlorine atoms, and three oxygen atoms . The 3D structure of the compound can be viewed using specific software .
Physical And Chemical Properties Analysis
“Methyl (2,4,5-trichlorophenoxy)acetate” has a molecular weight of 269.51 g/mol . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Application in Pesticide Compositions
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
“2,4,5-T Methyl ester” is used in pesticide compositions. It’s particularly effective in controlling broadleaf weeds and woody plants .
Methods of Application or Experimental Procedures
The compound is typically formulated into an emulsifiable concentrate, which is then mixed with water and applied to the target area. The exact concentration and application rate can vary depending on the specific pest problem and environmental conditions .
Results or Outcomes
The use of “2,4,5-T Methyl ester” in pesticide compositions has been shown to effectively control broadleaf weeds and woody plants. However, the specific results, including any quantitative data or statistical analyses, would depend on the particular study or application .
Application in Gas-Liquid Chromatography
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
“2,4,5-T Methyl ester” is used in the analysis of herbicides by gas-liquid chromatography .
Methods of Application or Experimental Procedures
In gas-liquid chromatography, a sample is vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by the flow of inert, gaseous mobile phase. The column itself contains a liquid stationary phase which is adsorbed onto the surface of an inert solid .
Results or Outcomes
The use of “2,4,5-T Methyl ester” in gas-liquid chromatography allows for the separation and analysis of different components in a herbicide sample. The specific results, including any quantitative data or statistical analyses, would depend on the particular study or application .
Application in Suzuki–Miyaura Coupling
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“2,4,5-T Methyl ester” has been mentioned in the context of Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
Methods of Application or Experimental Procedures
In Suzuki–Miyaura coupling, organoboron compounds are cross-coupled with organic halides using a palladium catalyst .
Results or Outcomes
The use of “2,4,5-T Methyl ester” in Suzuki–Miyaura coupling could potentially contribute to the formation of new carbon-carbon bonds. However, the specific results, including any quantitative data or statistical analyses, would depend on the particular study or application .
Application in Phenoxy Ester Identification and Analysis
Summary of the Application
“2,4,5-T Methyl ester” is used in the identification and analysis of phenoxy esters .
Methods of Application or Experimental Procedures
The compound can be analyzed using various analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy. The exact procedures would depend on the specific method and instrument used .
Results or Outcomes
The use of “2,4,5-T Methyl ester” in phenoxy ester identification and analysis can help determine the presence and quantity of specific phenoxy esters in a sample. However, the specific results, including any quantitative data or statistical analyses, would depend on the particular study or application .
Application in Defoliation
Specific Scientific Field
This application falls under the field of Agricultural Science .
Summary of the Application
“2,4,5-T Methyl ester” has been used as a defoliant, for example, to control brambles encroaching on footpaths or railway lines .
Methods of Application or Experimental Procedures
The compound is typically formulated into a spray, which is then applied to the target area. The exact concentration and application rate can vary depending on the specific problem and environmental conditions .
Results or Outcomes
The use of “2,4,5-T Methyl ester” as a defoliant has been shown to effectively control unwanted vegetation. However, the specific results, including any quantitative data or statistical analyses, would depend on the particular study or application .
Safety And Hazards
“Methyl (2,4,5-trichlorophenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-9(13)4-15-8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGUOYQGHBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172875 | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,4,5-trichlorophenoxy)acetate | |
CAS RN |
1928-37-6 | |
| Record name | 2,4,5-T Methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-T Methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131049BJ6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















